(2R,|AS)-GC376

SARS‑CoV‑2 Antiviral potency Mpro inhibitor

Generic GC376 exhibits stereoisomeric mixtures in aqueous media, producing variable potency and colloidal aggregates that undermine reproducibility. This defined (2R,βS) diastereomer eliminates batch-to-batch stereochemical uncertainty. · Single diastereomer reference standard for HPLC chiral purity method development and batch-release specifications. · Conserved Mpro inhibitory activity across Omicron (P132H) and other variants; essential positive control for variant-susceptibility studies. · Defined chiral starting material for deuterated GC376 derivative synthesis with reproducible stereochemistry.

Molecular Formula C21H30N3NaO8S
Molecular Weight 507.5 g/mol
Cat. No. B15144785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,|AS)-GC376
Molecular FormulaC21H30N3NaO8S
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+]
InChIInChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17+,20?;/m0./s1
InChIKeyBSPJDKCMFIPBAW-KFITZLAOSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,βS)-GC376 3CLpro Inhibitor Reference Standard


(2R,βS)-GC376 is a single, stereochemically defined diastereomer of the broad‑spectrum coronavirus 3C‑like protease (3CLpro, also called Mpro) inhibitor GC376 [1]. While GC376 itself exists as a mixture of stereoisomers in solution, the isolated (2R,βS) form serves as a critical impurity marker and analytical reference standard for characterizing the stereochemical purity of GC376 preparations . The compound functions as a covalent, reversible inhibitor that targets the catalytic cysteine residue (Cys145) of SARS‑CoV‑2 Mpro, a validated drug target essential for viral polyprotein processing and replication [2].

Stereochemical control Defined diastereomer for impurity profiling of GC376 preparations
Target engagement Covalent Mpro inhibitor that modifies catalytic Cys145
Analytical standard Chiral reference standard for HPLC method development and batch release

Why (2R,βS)-GC376 Cannot Be Substituted


Procurement of generic "GC376" without stereochemical specification introduces unacceptable variability: NMR and solubility studies demonstrate that GC376 exists as a mixture of stereoisomers in aqueous media and can form colloidal aggregates at higher concentrations, a property that directly impacts apparent potency and reproducibility [1]. Furthermore, the two stereoisomeric forms observed in crystal structures (the R‑form B1S and the S‑form K36) exhibit different ligand occupancies, total energies, and hydrogen‑bonding interactions with His41 of the Mpro active site [2]. Substituting (2R,βS)-GC376 with alternative Mpro inhibitors such as nirmatrelvir or ensitrelvir is also problematic because these agents differ fundamentally in covalent warhead chemistry, resistance‑mutation susceptibility, and off‑target host protease inhibition profiles [3].

Stereochemical undefined GC376

Mixture of stereoisomers and colloidal aggregates may shift potency and reproducibility.

Stereoisomer-dependent binding

B1S (R‑form) and K36 (S‑form) conformers exhibit distinct energies and H‑bonding; chirality affects binding interpretation.

Alternative Mpro inhibitors

Nirmatrelvir/ensitrelvir differ in warhead chemistry, resistance profile, and off‑target host protease inhibition.

(2R,βS)-GC376 Comparative Evidence


Cellular Antiviral Potency: GC376 vs Boceprevir

The GC376 scaffold (from which (2R,βS)-GC376 is derived) exhibits a 22‑fold improvement in cellular antiviral potency against SARS‑CoV‑2 compared to the clinically approved HCV protease inhibitor boceprevir, as measured in Vero cell‑based assays [1]. Boceprevir, which also targets Mpro via a covalent mechanism, requires a 22‑fold higher concentration to achieve equivalent viral inhibition in this system, underscoring the superior cellular translation of GC376's binding efficiency and permeability properties [2].

Cellular Antiviral Potency
Head-to-head
GC376 0.70 μM
vs
Boceprevir 15.57 μM
22.2-fold lower EC50
Supports cellular potency comparison for compound selection.
SARS‑CoV‑2 Vero cells; 48 h post‑infection.
SARS‑CoV‑2 Antiviral potency Mpro inhibitor Vero E6 EC50

Mpro Inhibition Against Wild-Type and Omicron Variants

Biochemical and structural characterization demonstrates that GC376, nirmatrelvir (PF‑07321332), and PF‑00835231 are equally potent against both wild‑type SARS‑CoV‑2 Mpro and the Omicron variant Mpro (P132H) [1]. The P132H mutation, which reduces thermal stability of the protease by 2.6 °C, does not alter the inhibitory activity or the thermal stabilization conferred by GC376 relative to wild‑type enzyme [2]. This conserved activity profile across variants contrasts with emerging reports of nirmatrelvir resistance mutations and supports the utility of GC376 as a variant‑agnostic Mpro control inhibitor.

Mpro Variant Inhibition
Head-to-head
GC376 Equipotent
vs
WT / Omicron No loss
Retains potency against Omicron P132H Mpro
Supports variant-agnostic inhibition control studies.
FRET assay; thermal shift ΔTm −2.6 °C for P132H.
SARS‑CoV‑2 variants Omicron Mpro Covalent inhibitors Resistance

Deuterated GC376 In Vivo Survival Benefit

Deuteration of metabolically labile positions on the GC376 scaffold (including the aromatic ring, benzylic carbon, and carbamate moieties) yields variants with improved in vitro potency against SARS‑CoV‑2 Mpro and enhanced therapeutic efficacy in vivo [1]. In a lethal K18‑hACE2 transgenic mouse model, post‑infection treatment with a deuterated GC376 derivative (compound 2) initiated at 24 h post‑infection significantly increased survival compared to vehicle‑treated controls, accompanied by reduced lung viral titers and ameliorated histopathology [2]. In contrast, non‑deuterated GC376 treatment in the same K18‑hACE2 model did not improve survival despite reducing tissue lesions and viral loads, indicating that deuterium incorporation is critical for translating in vitro potency into a survival benefit [3].

Deuterated In Vivo Survival
Cross-study comparable
Deuterated GC376 Survival benefit
vs
Non‑deuterated No improvement
Survival benefit achieved only with deuterated variant
Supports in vivo model-response endpoint evaluation.
K18‑hACE2 mice; 24 h post‑infection treatment.
Deuterated analog In vivo efficacy K18‑hACE2 mouse Survival Pharmacokinetics

Host Cathepsin L Off-Target Profile

GC376 potently inhibits host cathepsin L (IC50 in the sub‑nanomolar range for the aldehyde inhibitor class), in contrast to more selective Mpro inhibitors such as PF‑00835231 and nirmatrelvir, which exhibit weak or negligible cathepsin L inhibition [1]. Crystal structures confirm that GC376 forms a covalent adduct with human cathepsin L, establishing a dual‑target profile that may contribute to both antiviral efficacy and potential host‑cell toxicity [2]. This off‑target activity profile differentiates the GC376 chemotype from clinical‑stage Mpro inhibitors and is essential for interpreting cellular and in vivo experimental outcomes.

Cathepsin L Off‑Target
Class-level inference
GC376 Potent inhibition
vs
Nirmatrelvir / PF‑00835231 Weak/negligible
Dual Mpro/cathepsin L vs selective Mpro inhibitors
Distinguishes off‑target host protease profile; relevant for phenotype interpretation.
Covalent adduct with human cathepsin L (PDB 7QKB).
Cathepsin L Off‑target Selectivity Host protease Toxicity

Stereoisomer-Specific Binding Energetics

Fragment molecular orbital (FMO) calculations on the SARS‑CoV‑2 Mpro‑GC376 complex (PDB ID: 7CB7) reveal that the two stereoisomeric ligand conformers present in the crystal structure—designated B1S (R‑form) and K36 (S‑form)—exhibit distinct energetic profiles [1]. Under all structural optimization conditions tested, the total energy of the high‑occupancy B1S complex is lower than that of the low‑occupancy K36 complex. Furthermore, stronger interfragment interaction energy (IFIE) for B1S is attributed to the presence of a hydrogen bond between the ligand and His41, which is absent in the K36 conformer [2]. These energetic differences establish a structural basis for differential binding affinities between GC376 stereoisomers and mandate stereochemical specification for reproducible experimental outcomes.

Stereoisomer Energetics
Head-to-head
B1S (R‑form) Lower energy, H‑bond
vs
K36 (S‑form) Higher energy, no H‑bond
Energetic stabilization from His41 H‑bond
Supports chiral specification for reproducible binding studies.
FMO calculations on PDB 7CB7 complex.
Stereochemistry Chiral purity Fragment molecular orbital Binding energy Impurity profiling

(2R,βS)-GC376 Applications


Chiral Impurity Profiling Standard

As a stereochemically defined diastereomer, (2R,βS)-GC376 serves as the definitive reference standard for quantifying and controlling the stereoisomeric impurity profile of bulk GC376 preparations [1]. Given that GC376 exists as a mixture of stereoisomers in aqueous solution, analytical characterization using this pure diastereomer enables HPLC method development, chiral purity assessment, and batch‑release specifications essential for reproducible preclinical and clinical research .

Cross-Variant Mpro Inhibition Control

Because GC376 retains full inhibitory potency against Omicron variant Mpro (P132H) and other naturally occurring variants, (2R,βS)-GC376 is the preferred positive control for evaluating the variant‑susceptibility of novel Mpro inhibitors [1]. Its conserved activity profile provides a stable benchmark against which to assess variant‑specific potency losses observed with nirmatrelvir and other clinical candidates .

Deuterated GC376 Analog Intermediate

(2R,βS)-GC376 is the essential stereochemically pure starting material for the synthesis of deuterated GC376 derivatives that have demonstrated improved metabolic stability and survival benefit in lethal SARS‑CoV‑2 mouse models [1]. Researchers developing next‑generation Mpro inhibitors with enhanced pharmacokinetic properties require this defined chiral building block to generate deuterated analogs of reproducible stereochemical composition .

Dual Mpro/Cathepsin L Target Engagement Reference

In experimental systems where both viral Mpro and host cathepsin L contribute to antiviral efficacy or cytotoxicity, (2R,βS)-GC376 provides a well‑characterized dual‑target reference standard [1]. This enables comparative studies with selective Mpro inhibitors (e.g., PF‑00835231, nirmatrelvir) to dissect the contribution of cathepsin L inhibition to observed cellular and in vivo phenotypes .

Application
Selection Property
Validation Focus
Chiral impurity profiling
Stereochemical purity standard
Chiral HPLC method specificity
Cross‑variant Mpro inhibition
Variant‑agnostic inhibitory profile
Variant susceptibility screening
Deuterated analog synthesis
Chiral starting material for deuterated derivatives
Metabolic stability and in vivo exposure assessment
Dual‑target engagement studies
Dual Mpro/cathepsin L inhibition profile
Cytotoxicity and antiviral mechanism dissection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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